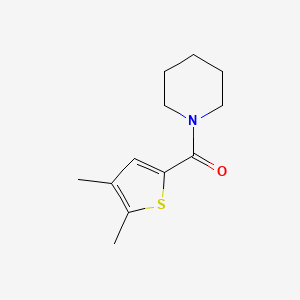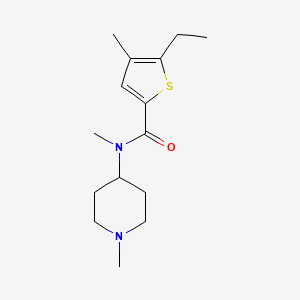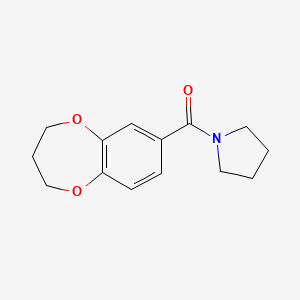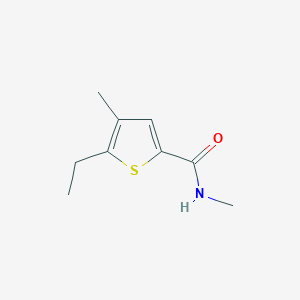
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as ABOM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABOM belongs to the class of benzodioxepine derivatives, which have been studied for their pharmacological properties.
作用机制
The exact mechanism of action of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to exert various biochemical and physiological effects. In vitro studies have shown that azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone can increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of using azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is its high potency and selectivity. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for its target receptors and enzymes, which makes it an ideal tool for studying their functions. However, one limitation of using azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Further studies are also needed to elucidate the exact mechanism of action of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone and its effects on neurotransmitter systems and inflammatory pathways.
Conclusion
In conclusion, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is a benzodioxepine derivative that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a therapeutic agent.
合成方法
The synthesis of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a white solid, which can be purified by recrystallization.
科学研究应用
Azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to possess neuroprotective properties and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. In psychiatry, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been studied for its anxiolytic and antidepressant effects. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been investigated for its anticancer properties and may have potential as a chemotherapeutic agent.
属性
IUPAC Name |
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-8-3-1-2-4-9-17)13-6-7-14-15(12-13)20-11-5-10-19-14/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLLPHNFHLUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)



